molecular formula C7H9O4- B12335726 2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)-

2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)-

Cat. No.: B12335726
M. Wt: 157.14 g/mol
InChI Key: HWQBUJSWKVPMFY-SNAWJCMRSA-M
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Description

2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)-, also known as (E)-2-methyl-2-butenedioic acid 1-ethyl ester, is an organic compound with the molecular formula C7H10O4. This compound is a derivative of 2-butenedioic acid, where the hydrogen atom on the carboxyl group is replaced by an ethyl group. It is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- can be achieved through esterification reactions. One common method involves the reaction of 2-butenedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- is unique due to its specific ester group, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C7H9O4-

Molecular Weight

157.14 g/mol

IUPAC Name

(E)-4-ethoxy-3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1/b5-4+

InChI Key

HWQBUJSWKVPMFY-SNAWJCMRSA-M

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)[O-])/C

Canonical SMILES

CCOC(=O)C(=CC(=O)[O-])C

Origin of Product

United States

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